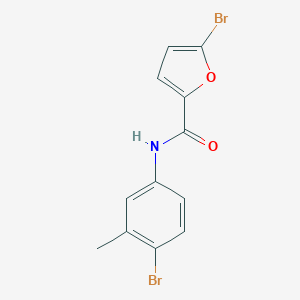![molecular formula C23H14BrFN4O B283911 6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as BFPNP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. The exact mode of binding and inhibition may vary depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways. These effects are likely mediated through the inhibition of specific enzymes and their downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its potent inhibitory activity against a wide range of enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experimental settings.
Orientations Futures
Future research on 6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could focus on the development of more efficient synthesis methods, the elucidation of its mechanism of action against specific enzymes, and the evaluation of its potential therapeutic applications in various disease models. Additionally, the identification of structural analogs with improved solubility and selectivity could lead to the development of more potent and specific enzyme inhibitors.
Méthodes De Synthèse
The synthesis of 6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process that starts with the condensation of 3-bromo-4-fluoroaniline and 2-naphthaldehyde to form a Schiff base. The Schiff base is then reacted with ethyl cyanoacetate in the presence of a catalyst to yield the corresponding pyrano[2,3-c]pyrazole. The final step involves the introduction of an amino group at the 6-position of the pyrano[2,3-c]pyrazole ring through a reduction reaction.
Applications De Recherche Scientifique
6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, carbonic anhydrases, and cholinesterases. These enzymes play crucial roles in various physiological processes, and their dysregulation has been implicated in the development of several diseases, including cancer, Alzheimer's disease, and glaucoma.
Propriétés
Formule moléculaire |
C23H14BrFN4O |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
6-amino-4-(3-bromo-4-fluorophenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H14BrFN4O/c24-17-10-14(7-8-18(17)25)19-16(11-26)22(27)30-23-20(19)21(28-29-23)15-6-5-12-3-1-2-4-13(12)9-15/h1-10,19H,27H2,(H,28,29) |
Clé InChI |
NNWYEALMKSDQPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=C(C=C5)F)Br |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=C(C=C5)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283829.png)
![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![4-{4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B283835.png)

![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)


![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)